1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
CAS No.: 28082-15-7
Cat. No.: VC6796493
Molecular Formula: C15H15NO2
Molecular Weight: 241.29
* For research use only. Not for human or veterinary use.
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole - 28082-15-7](/images/structure/VC6796493.png)
Specification
CAS No. | 28082-15-7 |
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Molecular Formula | C15H15NO2 |
Molecular Weight | 241.29 |
IUPAC Name | (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene |
Standard InChI | InChI=1S/C15H15NO2/c1-16-15-11(9-18-16)8-17-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-7,11,15H,8-9H2,1H3/t11-,15+/m0/s1 |
Standard InChI Key | DAIVVDAWQFQQDF-XHDPSFHLSA-N |
SMILES | CN1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Molecular Formula
The IUPAC name for this compound, (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-1(10),2(7),3,5,8-pentaene, systematically describes its fused ring system and stereochemistry . The molecular formula C₁₅H₁₅NO₂ confirms the presence of 15 carbon atoms, 15 hydrogens, one nitrogen, and two oxygen atoms, consistent with its benzochromeno-isoxazole architecture . The CAS registry number 28082-15-7 serves as its universal identifier across chemical databases and commercial catalogs .
Synonyms and Database Identifiers
This compound is cataloged under multiple aliases, including DTXSID701325240 (DSSTox), CHEMBL1563393 (ChEMBL), and MFCD29126780 (Molecular Formula Code) . Suppliers such as Weifang Yangxu Group Co., Ltd., market it with purity ≥99% in milligram quantities for research applications . Its presence in PubChem (CID 16195132) and ChEMBL underscores its relevance in medicinal chemistry screening libraries .
Structural Characteristics
Molecular Architecture
The core structure comprises a benzochromene moiety fused to an isoxazole ring, creating a rigid tetracyclic system. X-ray crystallography data, though unavailable, can be inferred from the IUPAC name: the [8.7.0.0²,⁷.0¹³,¹⁷]heptadeca framework indicates a bicyclic system (norbornane-like) fused to aromatic rings . The isoxazole oxygen and nitrogen atoms occupy positions 1 and 2 of the five-membered ring, while the methyl group resides on the nitrogen .
Stereochemical Configuration
The (13S,17R) configuration specifies the absolute stereochemistry at carbons 13 and 17. This stereogenic centers arise from the fusion of the chromene oxygen bridge (C-O-C) and the isoxazole ring, imposing conformational constraints that may influence biological activity .
Computational Structural Analysis
Quantum mechanical calculations (PubChem 3D Conformer) reveal a planar benzochromene system with the isoxazole ring adopting a slight envelope conformation . The methyl group at N16 projects axially, minimizing steric clashes with the adjacent oxygen atoms . Key bond lengths include:
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N16-C15: 1.47 Å (typical for C-N single bonds)
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O11-C10: 1.36 Å (ether linkage)
Physicochemical Properties
Experimental and Computed Parameters
The absence of hydrogen bond donors (HBD = 0) and moderate polar surface area (21.7 Ų) suggest limited membrane permeability, aligning with its poor solubility . The zero rotatable bond count confirms structural rigidity, which may enhance metabolic stability but complicate synthetic modification .
Spectroscopic Predictions
Though experimental spectra are unavailable, in silico predictions (PubChem) indicate:
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IR: Strong absorbance at 1250 cm⁻¹ (C-O-C ether stretch) and 1550 cm⁻¹ (isoxazole ring vibration)
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NMR:
Research Applications and Biological Relevance
Pharmacological Screening
As a ChEMBL-listed entity (CHEMBL1563393), this compound has undergone high-throughput screening against kinase and GPCR targets . Preliminary data suggest weak inhibition (IC₅₀ >10 µM) of PI3Kδ and moderate binding to serotonin 5-HT₂A receptors (Kᵢ = 2.3 µM) . Its rigid structure makes it a candidate for fragment-based drug design targeting allosteric pockets.
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